N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This compound is characterized by its unique molecular structure, which includes a benzothiazole moiety and an oxazole ring, contributing to its biological activity. The compound's IUPAC name indicates its complex structure, which combines elements from various chemical classes.
This compound falls under the category of organic compounds, specifically heterocyclic compounds, due to the presence of nitrogen-containing rings. It is also classified as a potential pharmaceutical agent due to its structural features that may influence biological activity.
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride typically involves multi-step reactions that incorporate various synthetic techniques.
Technical Details:
The molecular structure of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride can be represented using various structural formulas:
COC1=CC=C(Cl)C2=C1N=C(NCCCN(C)C)S2
BYLHTYFNRNFMDY-UHFFFAOYSA-N
The compound has a molecular weight of approximately 299.82 g/mol and a purity of around 95% in commercial preparations . Its structural complexity contributes to its potential pharmacological properties.
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions are critical for modifying the compound for enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Data:
Understanding the precise mechanism requires further research and experimental validation.
The physical properties of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride include:
Chemical properties include:
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride has several scientific uses:
This compound's unique structure and potential biological activity make it a valuable subject for ongoing research in pharmacology and medicinal chemistry.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1